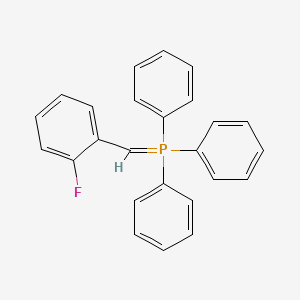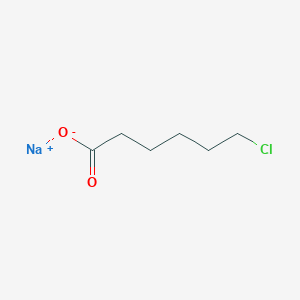
1,3-Diazepane
Übersicht
Beschreibung
1,3-Diazepane: is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 3 positions. It is a structural isomer of diazepine and is found in various natural products and synthetic compounds. The presence of nitrogen atoms in the ring imparts unique chemical and biological properties to this compound, making it a valuable scaffold in medicinal chemistry and drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diazepane can be synthesized through several methods, including cyclization reactions and reductive amination. One common method involves the cyclization of 1,4-diaminobutane with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the diazepane ring .
Another approach involves the use of rhodacyclopentanones derived from carbonylative activation of cyclopropyl ureas. These intermediates can be captured by pendant nucleophiles, leading to the formation of 1,3-diazepanes through a capture-collapse heterocyclization process .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and scalable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diazepane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted diazepanes, and reduced amines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
1,3-Diazepane has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the design of enzyme inhibitors, receptor ligands, and other bioactive molecules.
Biology: this compound derivatives are used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,3-diazepane derivatives depends on their specific molecular targets. For example, in the case of enzyme inhibitors, this compound derivatives can bind to the active site of the enzyme, blocking its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
In the case of receptor ligands, this compound derivatives can interact with specific receptors, modulating their activity. This can lead to various physiological effects, such as inhibition of neurotransmitter release or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Diazepane can be compared with other similar compounds, such as:
1,4-Diazepane: Another seven-membered ring with nitrogen atoms at the 1 and 4 positions.
1,3,6-Trisubstituted 1,4-Diazepan-7-ones: These compounds have a similar ring structure but with additional substituents and a ketone group.
1,4-Oxazepane: A seven-membered ring with one nitrogen and one oxygen atom.
The uniqueness of this compound lies in its specific ring structure and the positioning of nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
1,3-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-4-7-5-6-3-1/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOWKDHBOFMERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl (NZ)-N-[cyano(phenyl)methylidene]carbamate](/img/structure/B8140346.png)

![N-[2-(dimethylamino)ethyl]-N'-ethylcarbodiimide hydrochloride](/img/structure/B8140358.png)
![2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine](/img/structure/B8140362.png)


